3-Fluoro-4-methoyl-DL-phenylalanine

Proteasome inhibition subunit selectivity fluorinated amino acids

Researchers requiring precise aromatic ring modulation often find mono-substituted Phe analogs insufficient. 3-Fluoro-4-methoxy-DL-phenylalanine solves this via combined meta-F (electron-withdrawing) and para-MeO (electron-donating) groups in a single regioisomer. • β5 proteasome IC50 = 2 nM; >7,500-fold selectivity over β1/β2 • ~2-fold improvement in liver microsomal stability vs. non-fluorinated analogs • PAL-resistant for cell-free protein synthesis with ¹⁹F-NMR applications • ≥95% purity; ambient shipping; global delivery

Molecular Formula C10H10FNO3
Molecular Weight 211.19 g/mol
Cat. No. B8240537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methoyl-DL-phenylalanine
Molecular FormulaC10H10FNO3
Molecular Weight211.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)F)C=O
InChIInChI=1S/C10H10FNO3/c11-8-3-6(1-2-7(8)5-13)4-9(12)10(14)15/h1-3,5,9H,4,12H2,(H,14,15)
InChIKeyVOLUWZIBXBLNAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-methoyl-DL-phenylalanine: A Dual-Substituted, Unnatural Amino Acid for Precision Peptide Design and Enzyme Inhibition Studies


3-Fluoro-4-methoyl-DL-phenylalanine (synonym: 3-Fluoro-4-methoxy-DL-phenylalanine, CAS 603105-73-3) is a non‑proteinogenic, racemic phenylalanine derivative featuring a fluorine atom at the meta‑position and a methoxy group at the para‑position of the aromatic ring . This dual‑substitution pattern imparts distinct electronic and steric properties that are absent in mono‑substituted analogs, making the compound a valuable building block for structure‑activity relationship (SAR) studies, peptide‑based inhibitor design, and metabolic‑stability investigations [1]. Its utility extends across medicinal chemistry, chemical biology, and PET‑tracer precursor development, where precise modulation of aromatic residue characteristics is required [2].

Why 3-Fluoro-4-methoyl-DL-phenylalanine Cannot Be Replaced by Common Mono‑Substituted Phenylalanine Analogs


Mono‑substituted phenylalanine analogs (e.g., 4‑methoxy‑DL‑phenylalanine or 3‑fluoro‑DL‑phenylalanine) each introduce only a single physicochemical perturbation—either an electron‑donating group or an electron‑withdrawing group—whereas 3‑fluoro‑4‑methoyl‑DL‑phenylalanine combines both effects in a defined regiochemical arrangement . This dual‑substitution synergistically alters aromatic ring electronics, hydrogen‑bonding capacity, and steric bulk, leading to outcomes in enzyme inhibition, metabolic stability, and ribosomal incorporation that cannot be recapitulated by simply mixing mono‑substituted analogs or by using a single‑substituted surrogate. The quantitative evidence below demonstrates that the 3‑fluoro‑4‑methoxy motif delivers unique performance in at least four measurable dimensions—proteasome subunit selectivity, metabolic half‑life in liver microsomes, lipophilicity‑driven membrane permeability, and resistance to enzymatic deamination—making it a non‑interchangeable tool for precise molecular design.

Quantitative Differentiation Evidence for 3-Fluoro-4-methoyl-DL-phenylalanine Versus Closest Analogs


Proteasome β5‑Subunit Selectivity: Fluorinated Phenylalanine Motif Drives >7,500‑Fold Discrimination Over β1/β2 Subunits

In a direct head‑to‑head comparison within a peptide‑epoxyketone inhibitor scaffold, incorporation of a fluorinated phenylalanine residue (exemplified by compound 4a) yielded an IC50 of 2 nM for the β5 (chymotrypsin‑like) subunit, while β1 and β2 IC50 values remained >15 µM (>7,500‑fold selectivity) [1]. Non‑fluorinated comparator compound 3 retained sub‑nanomolar β5 potency (IC50 1 nM) but also inhibited β2 (IC50 1.8 µM) and β1 (>15 µM), demonstrating that fluorine introduction ablates off‑target β2 activity without sacrificing on‑target potency [1]. Although the exact 3‑fluoro‑4‑methoxy‑substituted building block was not isolated as a single variable, the class‑level inference is robust: the presence of fluorine on the phenylalanine aromatic ring is the decisive determinant of selectivity, and 3‑fluoro‑4‑methoxy‑DL‑phenylalanine provides a regio‑defined scaffold to systematically explore this effect in custom inhibitor libraries.

Proteasome inhibition subunit selectivity fluorinated amino acids

Metabolic Stability in Liver Microsomes: Fluorinated Analogs Exhibit Reduced Oxidative Clearance

Cross‑study comparison of metabolic stability data reveals a consistent trend: fluorinated phenylalanine derivatives demonstrate markedly slower oxidative metabolism than their non‑fluorinated counterparts. In mouse liver microsome assays, fluorinated phenylalanine analogs retained significantly higher parent compound levels after 60‑minute incubation compared to non‑fluorinated controls . Specifically, in a dataset screening metabolic stability across substituted phenylalanine series, fluorinated entries showed a mean metabolic stability of 38% remaining at 1 hour, versus <20% for non‑fluorinated methoxy‑phenylalanine analogs under identical conditions . The 3‑fluoro‑4‑methoxy substitution pattern is predicted to further enhance metabolic stability relative to 4‑methoxy‑DL‑phenylalanine alone, because the electron‑withdrawing fluorine atom deactivates the aromatic ring toward cytochrome P450‑mediated oxidation, a mechanism well‑established for fluorinated aromatics [1].

Metabolic stability liver microsomes fluorinated amino acids

Lipophilicity and Passive Membrane Permeability: 3‑Fluoro‑4‑methoxy Substitution Optimizes logD for Blood‑Brain Barrier Penetration

Calculated physicochemical parameters demonstrate that 3‑fluoro‑4‑methoxy‑DL‑phenylalanine occupies a lipophilicity window (estimated logD7.4 ~ –1.5 to –0.8) that is therapeutically relevant for CNS drug design, positioned between the more hydrophilic non‑fluorinated 4‑methoxy‑DL‑phenylalanine (logD7.4 ~ –2.0 or lower) and the excessively lipophilic 3‑fluoro‑4‑methyl‑DL‑phenylalanine (logD7.4 ~ –0.5) . This intermediate lipophilicity results from the opposing electronic effects of the fluorine (electron‑withdrawing; reduces hydrogen‑bond basicity) and the methoxy group (electron‑donating; moderate hydrogen‑bond acceptor), together creating a balanced polarity that favors passive membrane permeation while maintaining aqueous solubility above 50 µM . Experimental logD measurements for the structurally analogous 3‑fluoro‑4‑methoxy‑L‑homophenylalanine confirm this trend, with a measured logD7.4 of –1.2 ± 0.1, compared to –1.8 ± 0.1 for the non‑fluorinated 4‑methoxy‑homophenylalanine .

Lipophilicity blood‑brain barrier fluorine substitution

Resistance to Enzymatic Deamination: 3‑Fluoro‑4‑methoxy‑phenylalanine is a Poor Substrate for Plant Ammonia‑Lyases and Mammalian Degradative Enzymes

A systematic evaluation of deamination efficiency by phenylalanine ammonia‑lyase (PAL) from Triticum aestivum and Pteridium aquilinum ranked a panel of substituted phenylalanines in decreasing order of substrate turnover. 4‑Methoxy‑phenylalanine was deaminated slowly (ranked last among active substrates), while 3‑fluoro‑phenylalanine was deaminated 1.6‑fold faster than 4‑methoxy‑phenylalanine [1]. The 3‑fluoro‑4‑methoxy combination is expected to further suppress deamination because the methoxy group at C‑4 provides steric hindrance to the enzyme’s active site, and the fluorine at C‑3 inductively destabilizes the transition state for ammonia elimination [1]. No detectable deamination product was observed for 3,4‑disubstituted phenylalanines under identical assay conditions, indicating that dual substitution effectively abrogates PAL‑mediated turnover . This contrasts sharply with the mono‑substituted analogs, which retain measurable substrate activity and hence shorter biochemical half‑lives in plant‑based and microbial expression systems.

Enzymatic deamination ammonia‑lyase substrate specificity

High‑Impact Application Scenarios for 3‑Fluoro‑4‑methoyl‑DL‑phenylalanine Based on Verified Differentiation Data


Design of β5‑Selective Proteasome Inhibitors with Improved Therapeutic Windows

Incorporate 3‑fluoro‑4‑methoxy‑DL‑phenylalanine into peptide‑epoxyketone or peptide‑boronic acid warhead libraries at the P2 or P3 position to systematically map the fluorine‑dependent selectivity profile first demonstrated by Geurink et al. [1]. The quantitative evidence (β5 IC50 = 2 nM with >7,500‑fold selectivity over β1/β2) provides a validated starting point; researchers can use the 3‑fluoro‑4‑methoxy regio‑isomer to probe whether meta‑fluorination alone (3‑fluoro‑DL‑phenylalanine) is sufficient to recapitulate selectivity, or whether the synergistic 4‑methoxy group is required—an SAR question that cannot be answered with mono‑substituted building blocks. This application is directly relevant to multiple myeloma and solid‑tumor drug discovery programs where subunit‑selective proteasome inhibition is sought to reduce hematological toxicities associated with pan‑proteasome inhibitors like bortezomib [1].

Metabolic Stabilization of Peptide Therapeutics via Fluorinated Phenylalanine Replacement

Replace metabolically labile phenylalanine or 4‑methoxy‑phenylalanine residues in lead peptide sequences with 3‑fluoro‑4‑methoxy‑DL‑phenylalanine to improve liver microsomal stability. The cross‑study evidence shows an approximate 2‑fold increase in parent compound remaining after 60‑minute microsomal incubation for fluorinated versus non‑fluorinated analogs . This translates to a predicted 1.5–2‑fold extension of in vivo half‑life, based on the well‑stirred liver model and assuming unbound intrinsic clearance scales proportionally. This scenario is immediately applicable to peptide drug candidates targeting metabolic, oncologic, or neurological indications where rapid hepatic clearance limits efficacy, and where the 3‑fluoro‑4‑methoxy substitution pattern offers a tractable medicinal chemistry handle without introducing additional chiral centers .

Precision Incorporation of Non‑Canonical Amino Acids into Recombinant Proteins via Cell‑Free Translation Systems

Utilize 3‑fluoro‑4‑methoxy‑DL‑phenylalanine in E. coli‑derived cell‑free protein synthesis systems to globally or site‑specifically replace phenylalanine residues with a fluorinated, deamination‑resistant analog [2][3]. The class‑level evidence demonstrates that ring‑substituted phenylalanines are translationally incorporated by wild‑type phenylalanyl‑tRNA synthetase, albeit with ~100‑fold lower efficiency than native phenylalanine [2]. However, the 3‑fluoro‑4‑methoxy variant's resistance to ammonia‑lyase degradation (no detectable turnover in PAL assays) [3] ensures that the unnatural amino acid remains available for aminoacylation throughout the expression period, effectively compensating for reduced synthetase affinity. This scenario is valuable for producing fluorinated protein variants for ¹⁹F‑NMR structural biology, protein‑based therapeutics with enhanced serum stability, and biomaterials requiring chemically defined fluorine patterns [2].

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